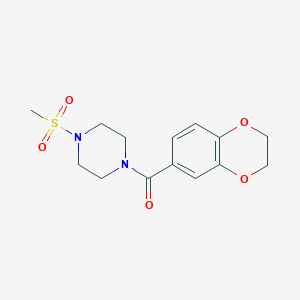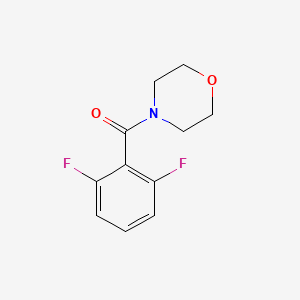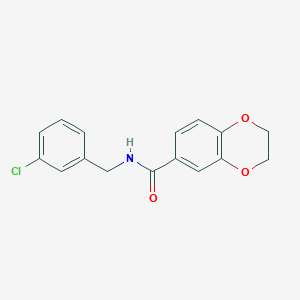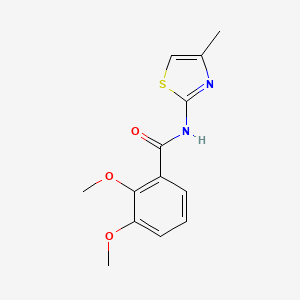![molecular formula C17H22N2O2 B4181223 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4181223.png)
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole
説明
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole, also known as GW501516, is a synthetic chemical compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a selective modulator of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. GW501516 has been extensively studied for its potential applications in treating metabolic disorders, such as obesity, dyslipidemia, and type 2 diabetes, as well as in enhancing athletic performance.
科学的研究の応用
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields of scientific research. In preclinical studies, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation in animal models of metabolic disorders. In addition, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to enhance endurance performance and muscle metabolism in animal models of exercise physiology. These findings have led to the development of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole as a potential therapeutic agent for metabolic disorders and as a performance-enhancing drug for athletes.
作用機序
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole exerts its effects by binding to and activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in increased energy expenditure and improved metabolic function. In addition, activation of PPARδ by 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to have a number of biochemical and physiological effects in animal models and human studies. In animal models, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to increase fatty acid oxidation, improve glucose uptake, and enhance endurance performance. In human studies, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to improve lipid profile, increase insulin sensitivity, and reduce inflammation in patients with metabolic disorders. In addition, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been shown to enhance endurance performance and muscle metabolism in healthy individuals.
実験室実験の利点と制限
1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has several advantages for use in lab experiments. It is a highly selective modulator of PPARδ, which allows for precise control of the target pathway. In addition, 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole has been extensively studied in animal models and human studies, providing a wealth of data on its biochemical and physiological effects. However, there are also limitations to the use of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole in lab experiments. It has a relatively short half-life, which requires frequent dosing to maintain therapeutic levels. In addition, there are concerns about the potential side effects of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole, particularly in the context of long-term use.
将来の方向性
There are several future directions for the study of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole. One area of research is the development of more potent and selective PPARδ agonists that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole in the treatment of metabolic disorders, such as obesity, dyslipidemia, and type 2 diabetes. Finally, there is a need for further research into the long-term effects of 1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole, particularly in the context of its potential use as a performance-enhancing drug.
特性
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-propan-2-ylphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11(2)15-6-8-16(9-7-15)21-14(5)17(20)19-13(4)10-12(3)18-19/h6-11,14H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFTRDGGCZKBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(C)OC2=CC=C(C=C2)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[4-(propan-2-yl)phenoxy]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(methylthio)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181148.png)


![3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181171.png)
![4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4181183.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4181190.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4181191.png)

![methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate](/img/structure/B4181213.png)
![2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4181234.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4181242.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-1-piperazinecarbothioamide](/img/structure/B4181253.png)
![1-[2-(4-nitrophenoxy)propanoyl]pyrrolidine](/img/structure/B4181271.png)